Sodium 2-(dimethylamino)acetate

Übersicht

Beschreibung

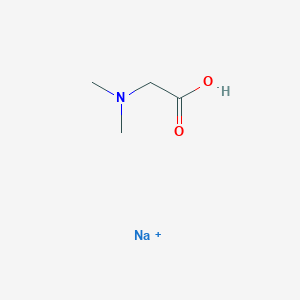

Sodium 2-(dimethylamino)acetate is an organic sodium salt featuring a dimethylamino group (–N(CH₃)₂) attached to the alpha-carbon of an acetic acid backbone. Its structure combines hydrophilic (carboxylate) and moderately basic (tertiary amine) functionalities, making it useful in synthetic chemistry and materials science.

The compound is synthesized via diazotization and coupling reactions, as evidenced by its role in producing azo dyes (e.g., 4-arylidene-5(4H)-oxazolone derivatives), where it acts as a coupling agent or intermediate . Its sodium carboxylate group enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Vorbereitungsmethoden

Alkylation of Dimethylamine with Chloroacetic Acid

The most direct route to sodium 2-(dimethylamino)acetate involves the alkylation of dimethylamine with chloroacetic acid, followed by neutralization. This method leverages nucleophilic substitution, where dimethylamine reacts with chloroacetic acid in aqueous or alcoholic media to form 2-(dimethylamino)acetic acid. Subsequent neutralization with sodium hydroxide yields the sodium salt.

Reaction Conditions and Optimization

-

Molar Ratios : A 1:1 molar ratio of chloroacetic acid to dimethylamine is typical, though excess dimethylamine (1.2–1.5 equivalents) improves yield by driving the reaction to completion .

-

Solvent Systems : Water or ethanol-water mixtures (70:30 v/v) are preferred for their ability to dissolve both reactants and mitigate side reactions like over-alkylation.

-

Temperature : Reactions proceed optimally at 40–60°C, balancing reaction rate and energy efficiency. Higher temperatures (>80°C) risk decarboxylation.

-

Neutralization : Post-reaction, the pH is adjusted to 8–9 using 20% sodium hydroxide, precipitating the product in ~85% yield .

Challenges and Solutions

-

Byproduct Formation : Over-alkylation to tertiary amines is minimized by controlled addition rates and stoichiometry.

-

Purification : Recrystallization from ethanol removes residual dimethylamine and sodium chloride.

Hydrolysis of Dimethylaminonitrile

An alternative pathway involves the hydrolysis of 2-(dimethylamino)acetonitrile (dimethylaminonitrile) under basic conditions. This method is advantageous for scalability, as the nitrile precursor is readily synthesized via cyanoethylation of dimethylamine.

Synthetic Steps

-

Cyanoethylation : Dimethylamine reacts with acrylonitrile to form dimethylaminonitrile.

-

Hydrolysis : The nitrile is hydrolyzed in aqueous sodium hydroxide (10–15% w/v) at 80–100°C for 6–12 hours, yielding 2-(dimethylamino)acetic acid.

-

Neutralization : Sodium hydroxide is added to pH 9–10, isolating the sodium salt.

Key Parameters

-

Catalysts : Transition metals (e.g., Raney nickel) accelerate hydrolysis but require careful removal to avoid contamination .

-

Yield : This method achieves ~78% yield, limited by incomplete hydrolysis and side reactions like nitrile dimerization.

Neutralization of Preformed Dimethylglycine

Dimethylglycine (DMG), the free acid form, is commercially available and can be directly neutralized with sodium hydroxide. While straightforward, this method is cost-prohibitive for large-scale production due to DMG’s high market price.

Procedure

-

DMG (1 mol) is dissolved in deionized water (500 mL) and stirred at 25°C.

-

Sodium hydroxide (1.05 mol) is added gradually to maintain pH 8–9.

-

The solution is concentrated under reduced pressure, and the product is crystallized by adding ethanol (yield: 92–95%) .

Industrial Relevance

-

Primarily used for high-purity pharmaceutical grades where trace impurities are critical.

Electrochemical Synthesis

Emerging methods explore electrochemical carboxylation of dimethylamine derivatives. In a divided cell, dimethylamine reacts with carbon dioxide under controlled potentials to form 2-(dimethylamino)acetic acid, which is neutralized to the sodium salt.

Advantages

-

Sustainability : Utilizes CO₂ as a feedstock, aligning with green chemistry principles.

-

Selectivity : Applied potentials (-1.2 to -1.5 V vs. Ag/AgCl) minimize side reactions.

Limitations

-

Scale-Up Challenges : High energy costs and electrode fouling hinder industrial adoption.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Alkylation | 85% | 98% | Low | High |

| Nitrile Hydrolysis | 78% | 95% | Moderate | Moderate |

| DMG Neutralization | 95% | 99.9% | High | Low |

| Electrochemical | 65% | 90% | High | Experimental |

Key Insights

-

Industrial Preference : The alkylation route dominates due to its balance of cost and yield.

-

Pharmaceutical Demand : Neutralization of DMG is preferred for API-grade material despite higher costs.

Process Optimization Strategies

Solvent Selection

-

Ethanol-water mixtures enhance reactivity and crystallization efficiency. Pure ethanol reduces hydrolysis but increases viscosity.

Catalytic Innovations

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Waste Management

-

Sodium chloride byproducts are recycled into chlor-alkali processes, reducing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-(dimethylamino)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Nucleophiles: Halides, thiols, and amines can act as nucleophiles in substitution reactions.

Major Products:

Oxidation Products: N,N-dimethylglycine N-oxide.

Reduction Products: Dimethylamine and acetic acid.

Substitution Products: Various substituted glycine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Sodium 2-(dimethylamino)acetate plays a crucial role in the development of advanced drug delivery systems, particularly in the formulation of nanoparticles and micelles. These systems enhance the solubility and bioavailability of poorly soluble drugs.

- Micelle Formation : Research indicates that this compound is utilized to create micelles that encapsulate therapeutic agents. For instance, miktoarm star polymers incorporating this compound have demonstrated improved drug loading efficiencies and controlled release profiles compared to traditional formulations .

- Therapeutic Efficiency : The incorporation of this compound into polymeric micelles has been shown to enhance therapeutic efficacy. Studies reveal that these micelles can significantly improve the encapsulation efficiency of drugs like doxorubicin, leading to better therapeutic outcomes .

Polymer Chemistry

In polymer chemistry, this compound serves as a vital building block for synthesizing various polymer architectures.

- Synthesis of Miktoarm Star Polymers : The compound is instrumental in synthesizing miktoarm star polymers, which exhibit unique properties due to their branched architecture. These polymers can be tailored for specific applications in biomedical fields, such as targeted drug delivery and imaging .

- Layer-by-Layer Assembly : this compound is also employed in layer-by-layer nanoparticle assembly techniques. This method allows for precise control over the structure and functionality of nanoparticles, enhancing their application in biomedicine .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions.

- Catalyst in Urethane Production : It has been reported that this compound acts as a catalyst in the production of polyurethanes. Its high catalytic activity facilitates the formation of flexible foams with desirable properties .

- Silylation Reactions : The compound is also used in silylation reactions, which are critical for modifying surfaces and enhancing the properties of materials used in biochemical applications .

Comprehensive Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Drug Delivery Systems | Micelle formation for drug encapsulation | Improved solubility and bioavailability |

| Enhanced therapeutic efficiency | Better outcomes for cancer therapies | |

| Polymer Chemistry | Synthesis of miktoarm star polymers | Tailored properties for biomedical applications |

| Layer-by-layer nanoparticle assembly | Precise control over nanoparticle functionality | |

| Organic Synthesis | Catalyst in urethane production | High catalytic activity |

| Silylation reactions | Surface modification for enhanced properties |

Case Studies

- Miktoarm Star Polymers : A study demonstrated the synthesis of miktoarm star polymers using this compound, highlighting its role in enhancing drug loading efficiencies and controlling release rates. The results indicated that these polymers could significantly improve therapeutic outcomes compared to conventional drug delivery systems .

- Polyurethane Production : Another case study explored the use of this compound as a catalyst in producing polyurethane foams. The findings showed that this compound facilitated high resilience and cold-curing processes, leading to improved material properties suitable for various applications .

Wirkmechanismus

The mechanism of action of sodium 2-(dimethylamino)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase.

Pathways: It participates in the methylation cycle, where it donates methyl groups to various substrates, influencing cellular processes such as DNA methylation and neurotransmitter synthesis.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Sodium 2-(dimethylamino)acetate with structurally or functionally related compounds, emphasizing molecular properties, applications, and safety profiles.

Sodium Chloroacetate (C₂H₃ClO₂Na)

- Structural Difference: Replaces the dimethylamino group with a chlorine atom.

- Applications : Used as a chemical intermediate in herbicides and pharmaceuticals.

- Safety : Highly irritant; requires stringent handling (e.g., immediate flushing of eyes/skin upon exposure) .

- Reactivity: The electron-withdrawing Cl group increases electrophilicity, contrasting with the electron-donating dimethylamino group in this compound.

2-(Dimethylamino)ethyl Acetate (C₆H₁₃NO₂)

- Structural Difference : An ethyl ester derivative instead of a sodium carboxylate.

- Applications : Co-initiator in polymer resins; enhances curing efficiency in dental materials .

- Reactivity : The ester group undergoes hydrolysis slower than the carboxylate, making it less water-soluble but more stable in organic matrices.

- Safety : Causes skin/eye irritation; requires proper ventilation due to volatile organic ester properties .

Ethyl 2-(3-Dimethylaminopropyl)-3-oxobutanoate (C₁₁H₂₁NO₃)

- Structural Difference : Features a longer alkyl chain and a ketone group.

- Applications: Intermediate in heterocyclic compound synthesis (e.g., substituted thiazolidinones with cytotoxic activity) .

- Reactivity: The ketone enables nucleophilic additions, while the dimethylamino group acts as a weak base in reaction media.

Cyclopentolate (C₁₇H₂₅NO₃)

- Structural Difference : A phenyl-substituted ester with a cyclopentyl group; used pharmacologically.

- Applications : Anticholinergic agent for ophthalmic procedures (mydriasis and cycloplegia) .

- Safety : Regulated medical compound with specific dosing protocols, unlike industrial analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| This compound | C₄H₈NNaO₂ | 133.10 (calculated) | Carboxylate, dimethylamino | High in water (inferred) |

| Sodium chloroacetate | C₂H₃ClO₂Na | 134.49 | Carboxylate, chloro | Water-soluble |

| 2-(Dimethylamino)ethyl acetate | C₆H₁₃NO₂ | 131.17 | Ester, dimethylamino | Soluble in organic solvents |

Key Research Findings

- Synthetic Utility: this compound’s carboxylate group facilitates coupling reactions in azo dye synthesis, producing compounds with solvatochromic properties applicable in textiles and sensors .

- Material Science: In resin systems, dimethylamino-containing compounds like 2-(dimethylamino)ethyl methacrylate show lower reactivity than ethyl 4-(dimethylamino) benzoate, highlighting substituent position effects on polymerization kinetics .

Biologische Aktivität

Sodium 2-(dimethylamino)acetate, also known as sodium dimethylaminoacetate, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a salt formed from the reaction of dimethylaminoacetic acid and sodium hydroxide. Its molecular formula is and it features a dimethylamino group which contributes to its biological activity. The compound is soluble in water, making it suitable for various biological assays.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Cholinesterase Inhibition : Research indicates that compounds with similar structures can inhibit cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing neurotransmission and cognitive function .

- Antitumor Activity : Some studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown effectiveness in inducing apoptosis in tumor cells through modulation of kinase pathways .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Effects

Emerging research indicates that this compound may possess antimicrobial properties. Its cationic nature allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property makes it a candidate for development as an antibacterial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on human tumor cell lines at nanomolar concentrations. The compound was found to induce apoptosis through a mechanism involving the activation of caspases, which are critical for programmed cell death .

- Cholinesterase Inhibition : In a comparative analysis, this compound was shown to inhibit acetylcholinesterase activity effectively, suggesting its potential use in treating neurodegenerative diseases where cholinergic signaling is impaired .

- Antimicrobial Activity : Research indicated that this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Data Tables

The following table summarizes the key biological activities and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sodium 2-(dimethylamino)acetate, and how do reaction conditions influence yield?

- This compound can be synthesized via diazotization and coupling reactions. For example, diazotization of 4-aminohippuric acid in nitrosyl hydrochloric acid, followed by coupling with N,N-dimethylaniline, yields the compound in good purity . Methodological variations include using acetic anhydride/sodium acetate (Method A) or Ph₃P/CCl₄/NEt₃ (Method B), with yields ranging from 60% to 85% depending on catalysts and solvents .

Q. How should researchers characterize this compound to confirm structural integrity?

- Key techniques include nuclear magnetic resonance (NMR) for verifying substituent positions, X-ray crystallography (using programs like SHELXL ) for crystal structure determination, and mass spectrometry for molecular weight validation. Purity can be assessed via HPLC, particularly when optimizing solvent systems (e.g., acetonitrile in Method C improves crystallinity) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- The compound is hygroscopic and requires anhydrous storage. Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is high, but it degrades in acidic aqueous environments. Stability studies recommend inert atmospheres and temperatures below 25°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Comparative studies show that Ph₃P/CCl₄/MeCN (Method C) achieves 90% yield at room temperature, outperforming traditional reflux methods (Methods A and B). Critical parameters include solvent polarity, catalyst-to-substrate ratios, and reaction time (Table 1, ). For scale-up, a stepwise addition of aldehydes and rigorous pH control (pH 7–8) minimizes side reactions .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Cross-validate data using high-resolution mass spectrometry (HRMS) and computational tools (e.g., ACD/Labs Percepta ). For crystallographic ambiguities, refine structures with SHELXL’s twin-detection algorithms .

Q. What role does this compound play in drug delivery systems?

- The compound’s carboxylate group enables stable complexation with hydrophobic drugs, enhancing solubility. For example, it forms pH-sensitive micelles in aqueous media, making it suitable for targeted release in cancer therapeutics. In vitro studies suggest low cytotoxicity (<10% cell death at 100 µM) .

Q. What mechanistic insights explain the formation of 4-arylidene-5(4H)-oxazolone azo dyes from this compound?

- The reaction proceeds via a tandem chlorination-condensation mechanism. Ph₃P/CCl₄ generates triphenylphosphonium chloride, which activates the acetate group for nucleophilic attack by aldehydes. Density functional theory (DFT) simulations indicate a transition state with a 15 kcal/mol barrier, consistent with experimental kinetics (Scheme 1, ).

Q. How can researchers mitigate purity challenges in large-scale synthesis?

- Impurities often stem from unreacted aldehydes or phosphine oxides. Recrystallization in ethanol/water (3:1 v/v) removes byproducts, while flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers. Purity >98% is achievable with Method C’s acetonitrile-driven crystallization .

Eigenschaften

IUPAC Name |

sodium;2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018115 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-88-5 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.